molecular formula C19H14FN5O B15105391 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15105391
M. Wt: 347.3 g/mol
InChI Key: HRDGHAMPXPXZQR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, a pyrrolyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.

    Introduction of the pyrrolyl group: This step involves the reaction of the pyrazole intermediate with a suitable pyrrole derivative under acidic or basic conditions.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-amine, under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The carboxamide group can undergo condensation reactions with various reagents, forming imines, amides, or other derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxamide: This compound has an imidazolyl group instead of a pyrrolyl group, which may influence its chemical properties and applications.

    1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

Biological Activity

1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, making it a subject of various studies aimed at understanding its mechanisms and efficacy.

The molecular formula for this compound is C_{15}H_{14}F_{N}_{5}O, with a molecular weight of approximately 299.3 g/mol. Its structure includes a fluorophenyl group, a pyridine moiety, and a pyrazole framework, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various pyrazole derivatives, including this compound, against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM, indicating substantial potency against specific cancer types .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and histological signs of inflammation compared to controls. The study highlighted the reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial activity of this pyrazole derivative against standard strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL, demonstrating its potential as an antimicrobial agent .

Data Tables

Biological ActivityTest MethodologyResults
AnticancerCell viability assaysIC50: 10-30 µM
Anti-inflammatoryMurine modelReduced paw swelling by 50%
AntimicrobialMIC testingMIC: 15-25 µg/mL

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-pyridin-3-yl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H14FN5O/c20-14-5-7-16(8-6-14)25-19(24-10-1-2-11-24)17(13-22-25)18(26)23-15-4-3-9-21-12-15/h1-13H,(H,23,26)

InChI Key

HRDGHAMPXPXZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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